4-Hydroxypropranolol glucuronide, (S)-
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Overview
Description
4-Hydroxypropranolol glucuronide, (S)- is a metabolite of propranolol, a non-selective beta-adrenergic antagonist widely used in the treatment of cardiovascular diseases. This compound is formed through the glucuronidation of 4-hydroxypropranolol, a phase I metabolite of propranolol. The glucuronidation process, catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), enhances the water solubility of the metabolite, facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxypropranolol glucuronide, (S)- involves the glucuronidation of 4-hydroxypropranolol. This reaction is typically carried out in vitro using liver microsomes or recombinant UGT enzymes. The reaction conditions include the presence of uridine 5’-diphospho-glucuronic acid (UDPGA) as the glucuronic acid donor and appropriate buffers to maintain the pH .
Industrial Production Methods
Industrial production of 4-hydroxypropranolol glucuronide, (S)- is not commonly practiced due to its nature as a metabolite rather than a therapeutic agent. the compound can be produced in large quantities using bioreactors containing engineered cells expressing the relevant UGT enzymes. This method ensures a consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypropranolol glucuronide, (S)- primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to the hydroxyl group of 4-hydroxypropranolol, resulting in the formation of a more water-soluble glucuronide conjugate .
Common Reagents and Conditions
The glucuronidation reaction requires UDPGA as the glucuronic acid donor and UGT enzymes as catalysts. The reaction is typically carried out in a buffered solution at physiological pH (around 7.4) and temperature (37°C) .
Major Products
The major product of the glucuronidation reaction is 4-hydroxypropranolol glucuronide, (S)-. This compound is more water-soluble than its precursor, 4-hydroxypropranolol, and is readily excreted in the urine .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-hydroxypropranolol glucuronide, (S)- is primarily related to its role as a metabolite of propranolol. Propranolol exerts its effects by blocking beta-adrenergic receptors, thereby reducing heart rate and blood pressure. The glucuronidation of 4-hydroxypropranolol facilitates its excretion, thus terminating its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
Propranolol: The parent compound, a non-selective beta-adrenergic antagonist used in the treatment of cardiovascular diseases.
4-Hydroxypropranolol: A phase I metabolite of propranolol, which retains some beta-blocking activity.
5-Hydroxypropranolol and 7-Hydroxypropranolol: Other hydroxylated metabolites of propranolol that undergo glucuronidation.
Uniqueness
4-Hydroxypropranolol glucuronide, (S)- is unique due to its specific formation through the glucuronidation of 4-hydroxypropranolol. This process enhances its water solubility and facilitates its excretion, distinguishing it from other metabolites that may not undergo glucuronidation .
Properties
CAS No. |
88547-45-9 |
---|---|
Molecular Formula |
C22H29NO9 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-1-(4-hydroxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO9/c1-11(2)23-9-12(31-22-19(27)17(25)18(26)20(32-22)21(28)29)10-30-16-8-7-15(24)13-5-3-4-6-14(13)16/h3-8,11-12,17-20,22-27H,9-10H2,1-2H3,(H,28,29)/t12-,17-,18-,19+,20-,22+/m0/s1 |
InChI Key |
BAKXCGCWLWKBFW-FGRNWQNMSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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